4-溴-3-(4-氯苯基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

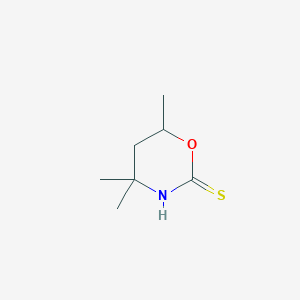

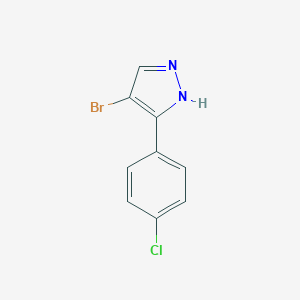

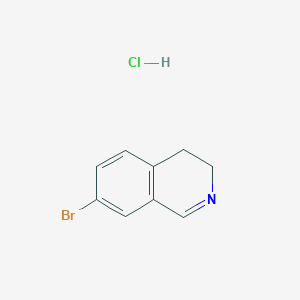

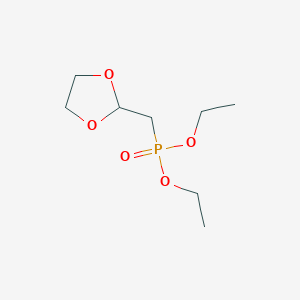

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential biological activities, as indicated by studies on similar structures. For instance, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their antifungal and antitubercular properties, with some showing promising results .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with bromo and chlorophenyl groups, typically involves the reaction of appropriate precursors under controlled conditions. The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, and these compounds have been tested for biological activity . Similarly, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, indicating the versatility of the pyrazole scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure determination of 4-iodo-1H-pyrazole completed the data for 4-halogenated-1H-pyrazoles, providing insights into the structural differences among halogenated analogs . The tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, revealing the predominance of 3-bromo tautomers in both solid state and solution .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, depending on their substituents. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the synthesis of 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles involves the reaction of primary and secondary amines with tosylates . The molecular docking study of a pyrazole derivative suggests that the compound might exhibit inhibitory activity against kinesin spindle protein (KSP), indicating potential for chemical interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole can be inferred from related compounds. Vibrational and structural observations, along with molecular docking studies, have been conducted on similar molecules, providing insights into their electronic properties and potential biological interactions . The equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of these compounds can be computed using density functional theory (DFT) methods, which also help in understanding the charge transfer within the molecule . The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks .

科学研究应用

卤素和氢键相互作用

对NH-吡唑中卤素和氢键相互作用的研究,包括4-溴-3-(4-氯苯基)-1H-吡唑,在固态和溶液中提供了有关它们结构行为的见解。这些相互作用在这些化合物的互变异构和分子组装中起着至关重要的作用,影响其物理和化学性质。该研究利用X射线晶体学和NMR光谱学阐明了这些吡唑的结构动态,突显了它们在材料科学和分子工程中的潜力(García等,2010)。

合成和结构分析

合成N-取代吡唑烯,包括4-溴-3-(4-氯苯基)-1H-吡唑的衍生物,展示了吡唑化合物在有机合成中的多功能性。这些化合物通过X射线单晶结构测定进行表征,提供了有关它们分子几何和在设计新药物和材料中的潜在应用的宝贵信息(Loh et al., 2013)。

光谱和生物评价

关于噻唑和吡唑烯骨架与4-溴-3-(4-氯苯基)-1H-吡唑集成的研究侧重于它们的光谱表征和潜在的生物活性。这些研究对于开发新的治疗剂至关重要,突显了吡唑衍生物在药物化学中的重要性(Salian et al., 2017)。

抗菌和抗癌潜力

探索新型吡唑衍生物在抗菌和抗癌应用中的潜力凸显了4-溴-3-(4-氯苯基)-1H-吡唑在制药研究中的重要性。这些研究有助于发现具有改善疗效和安全性的新药物,展示了吡唑化合物的治疗潜力(Hafez et al., 2016)。

安全和危害

属性

IUPAC Name |

4-bromo-5-(4-chlorophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYIFLCOHJZQKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole | |

CAS RN |

17978-27-7 |

Source

|

| Record name | 4-bromo-3-(4-chlorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

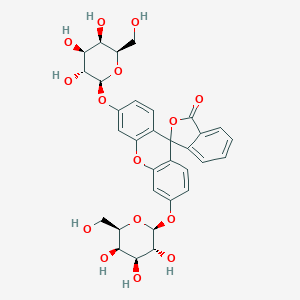

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

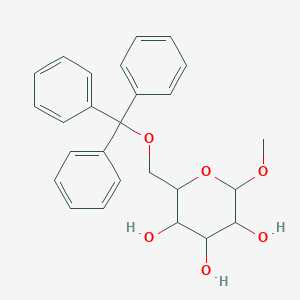

![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

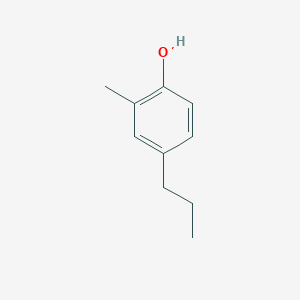

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)